molecular formula C17H29F6N3O5 B2656514 (2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid CAS No. 2378496-90-1

(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid

Cat. No. B2656514
CAS RN: 2378496-90-1
M. Wt: 469.425
InChI Key: ILYQDJFOYTWNJM-ZFYUWLNGSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a piperidine ring, which is a common structural motif in many pharmaceuticals . The presence of the amino and ketone groups also suggests potential sites for reactivity.


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The amino and ketone groups are likely sites of reactivity. The compound could potentially undergo reactions such as condensation with carboxylic acids or aldehydes, nucleophilic addition reactions, or various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the amino and ketone groups could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Food-borne Amines and Carcinogenicity

Amines and amides, similar in functional groups to the compound , have been investigated for their role as precursors to carcinogenic N-nitroso compounds in vivo. Studies have highlighted the significance of naturally occurring amines and amides in the diet and their implications in the formation of carcinogenic compounds, emphasizing the need for understanding their metabolic pathways to mitigate cancer risks (Lin, 1986).

Environmental Contaminants and Health Risks

Research on perfluoroalkyl and polyfluoroalkyl substances (PFAS), which share the characteristic of fluorination with the trifluoroacetic acid moiety of the compound, has raised concerns over environmental persistence and health risks. These studies aim to understand the distribution, bioaccumulation, and toxicological impacts of such compounds, guiding regulatory and remediation efforts to protect human health and the environment (Liu & Mejia Avendaño, 2013).

Pharmacology and Toxicology

Investigations into the pharmacological and toxicological profiles of various compounds, including those related to psychoactive substances and environmental toxins, provide insights into their mechanisms of action, potential therapeutic applications, and risks. These studies contribute to a deeper understanding of the biological effects of chemical compounds, facilitating the development of safer pharmaceuticals and chemicals (Tittarelli et al., 2014).

Microbial Degradation and Environmental Fate

Research on the microbial degradation of chemical compounds, including polyfluoroalkyl chemicals, sheds light on their environmental fate and the potential for bioremediation strategies. Understanding the pathways and kinetics of microbial degradation can inform efforts to mitigate the environmental impacts of persistent organic pollutants (Liu & Mejia Avendaño, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity, which is not provided in the current information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

(2S)-2-amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O.2C2HF3O2/c1-10(2)12(14)13(17)16-7-5-6-11(9-16)8-15(3)4;2*3-2(4,5)1(6)7/h10-12H,5-9,14H2,1-4H3;2*(H,6,7)/t11?,12-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYQDJFOYTWNJM-ZFYUWLNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)CN(C)C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29F6N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid

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